Cas no 1806451-83-1 (2,5-Dimethyl-4-(trifluoromethoxy)phenol)

2,5-Dimethyl-4-(trifluoromethoxy)phenol 化学的及び物理的性質
名前と識別子
-
- 2,5-Dimethyl-4-(trifluoromethoxy)phenol
-
- インチ: 1S/C9H9F3O2/c1-5-4-8(14-9(10,11)12)6(2)3-7(5)13/h3-4,13H,1-2H3
- InChIKey: NXRYQDYKQBVSHZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C)C(=CC=1C)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 29.5
2,5-Dimethyl-4-(trifluoromethoxy)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010903-250mg |
2,5-Dimethyl-4-(trifluoromethoxy)phenol |
1806451-83-1 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010010903-500mg |
2,5-Dimethyl-4-(trifluoromethoxy)phenol |
1806451-83-1 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010010903-1g |
2,5-Dimethyl-4-(trifluoromethoxy)phenol |
1806451-83-1 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
2,5-Dimethyl-4-(trifluoromethoxy)phenol 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2,5-Dimethyl-4-(trifluoromethoxy)phenolに関する追加情報
2,5-Dimethyl-4-(trifluoromethoxy)phenol and Its Role in Modern Pharmaceutical Research
2,5-Dimethyl-4-(trifluoromethoxy)phenol (CAS No. 1806451-83-1) represents a class of aromatic heterocyclic compounds with unique structural features that have garnered significant attention in recent years. This molecule is characterized by its phenolic core substituted with two methyl groups at the 2- and 5-positions, and a trifluoromethoxy group at the 4-position. The combination of these functional groups creates a molecular framework with distinct physicochemical properties, making it a promising candidate for pharmaceutical applications. Recent studies have highlighted its potential as a modulator of biological pathways and its relevance to drug discovery in multiple therapeutic areas.
The trifluoromethoxy group is a key structural element in this compound, contributing to its hydrophobicity and electronegative character. This functional group is commonly found in fluorinated pharmaceuticals, which are known for their enhanced metabolic stability and improved biological activity. The 2,5-dimethyl substitution further modulates the molecule's lipophilicity and stereochemical properties, enabling precise interactions with target proteins. These structural modifications are critical for optimizing the drug-like properties of the compound, including its solubility, permeability, and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 2,5-Dimethyl-4-(trifluoromethoxy)phenol in biological systems. Molecular docking studies have shown that this compound can interact with protein kinase targets, suggesting its potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits selective inhibition of the PI3K/AKT signaling pathway, which is implicated in various diseases including cancer and neurodegenerative disorders. These findings underscore the importance of structure-activity relationship (SAR) analysis in the development of novel therapeutics.
The hydrophobic-hydrophilic balance of 2,5-Dimethyl-4-(trifyromethoxy)phenol makes it a versatile scaffold for drug design. Its ability to form hydrogen bonds with target proteins, combined with its fluorinated substituents, allows for the creation of high-affinity ligands. This property has led to its incorporation in high-throughput screening campaigns aimed at identifying multi-target drugs. Researchers are also exploring its potential as a prodrug platform, where the trifluoromethoxy group can be functionalized to enhance metabolic stability and target-specific delivery.
In the context of anti-cancer research, 2,5-Dimethyl-4-(trifluoromethoxy)phenol has shown promising results in preclinical studies. A 2023 paper in Cancer Research reported that this compound selectively inhibits the CDK4/6 kinases, which are critical for cell cycle regulation in tumor cells. The fluorinated substituent was found to enhance the molecule's binding affinity to the kinase active site, resulting in improved selectivity over non-target proteins. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.
Another area of interest is the anti-inflammatory potential of 2,5-Dimethyl-4-(trifluoromethoxy)phenol. A 2022 study published in Pharmaceutical Research demonstrated that this compound exhibits selective COX-2 inhibition, which is associated with reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group was found to modulate the electrophilicity of the molecule, enabling it to interact with inflammatory mediators such as cytokines and chemokines. These findings highlight its potential for chronic inflammatory diseases including rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 2,5-Dimethyl-4-(trifluoromethoxy)phenol has also been a focus of recent research. A 2023 article in Organic Letters described a novel asymmetric synthesis route to this compound, which involves the use of fluorinated reagents and enantioselective catalysts. This method allows for the production of enantiomerically pure compounds, which is essential for pharmacokinetic studies and drug development. The ability to synthesize the compound in high yield and with high enantiomeric purity is a significant advantage for its application in clinical trials.
Furthermore, the cytotoxicity profile of 2,5-Dimethyl-4-(trifluoromethoxy)phenol has been evaluated in various cell lines. A 2023 study in Toxicological Sciences reported that this compound exhibits low toxicity to normal cells while maintaining high efficacy against cancer cells. The selective toxicity is attributed to the molecule's ability to target proliferative pathways that are overactive in tumor cells. This property makes it a promising candidate for targeted cancer therapy and chemotherapy combinations.
In addition to its pharmacological applications, 2,5-Dimethyl-4-(trifluoromethoxy)phenol is also being explored for its environmental impact. A 2023 study in Environmental Science & Technology investigated the biodegradation potential of this compound in natural ecosystems. The results indicated that the fluorinated substituent may affect the degradation rate and bioavailability of the compound, raising concerns about its ecotoxicological profile. These findings highlight the need for careful environmental risk assessment before its widespread use in pharmaceutical applications.
Overall, the unique structural features of 2,5-Dimethyl-4-(trifluoromethoxy)phenol have positioned it as a valuable scaffold in drug discovery. Its ability to modulate biological pathways and its favorable drug-like properties make it a promising candidate for the development of novel therapeutics. Ongoing research in computational chemistry, synthetic methods, and biological applications continues to expand the potential of this compound in pharmaceutical science.
As the field of drug discovery evolves, the role of 2,5-Dimethyl-4-(trifluoromethoxy)phenol is expected to grow. Its fluorinated substituent and dimethyl groups provide a versatile platform for the design of multi-target drugs and prodrugs. The integration of computational modeling and experimental validation will be critical in optimizing its therapeutic potential and clinical applications. With continued research and development, this compound may become a cornerstone in the treatment of various chronic and acute diseases.
In conclusion, the structural and functional properties of 2,5-Dimethyl-4-(trifluoromethoxy)phenol make it a significant compound in pharmaceutical science. Its ability to interact with biological targets and its favorable drug-like properties position it as a promising candidate for the development of novel therapeutics. As research in this area continues to advance, the potential applications of this compound are likely to expand, contributing to the innovation and advancement of modern medicine.
For more information on 2,5-Dimethyl-4-(trifluoromethoxy)phenol and its applications, please refer to the latest studies in pharmaceutical chemistry and drug discovery. The ongoing exploration of this compound's properties and potential therapeutic uses underscores its importance in the field of biomedical research.
Thank you for your interest in 2,5-Dimethyl-4-(trifluoromethoxy)phenol. We hope this information has been helpful and informative. If you have any further questions or need additional details, please do not hesitate to reach out. The pursuit of knowledge and the advancement of pharmaceutical science continue to be vital in improving human health and well-being.
Best regards,
[Your Name]
[Your Position]
[Institution/Organization Name]
[Contact Information]
[Date]
[Signature]
[Attachments, if any]
[Additional Information]
[End of Document]
1806451-83-1 (2,5-Dimethyl-4-(trifluoromethoxy)phenol) 関連製品
- 941997-95-1(1-(3-chloro-4-methoxyphenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one)
- 2034247-24-8(3-(2-chloro-6-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 929804-89-7((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)
- 1181621-02-2(methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)
- 2227699-40-1(rac-(1R,2R)-2-2-(1H-pyrazol-1-yl)phenylcyclopropane-1-carboxylic acid)
- 2059644-80-1(N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide)
- 2287334-63-6(3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 1179138-52-3({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)
- 68978-32-5(4-ethoxy-2-methylbenzene-1-sulfonamide)




